2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(2-methoxyethyl)carbamic acid chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a temperature range of 0-25°C and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(2-methoxyethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl or methoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamate derivatives with different substituents.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2-methoxyethyl)carbamate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and metabolic stability. The methoxyethyl group can also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(2-hydroxyethyl)carbamate
- 2,2,2-Trifluoroethyl N-(2-ethoxyethyl)carbamate
- 2,2,2-Trifluoroethyl N-(2-aminomethyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(2-methoxyethyl)carbamate is unique due to the presence of both trifluoroethyl and methoxyethyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO3/c1-12-3-2-10-5(11)13-4-6(7,8)9/h2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWLIYZVZAXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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